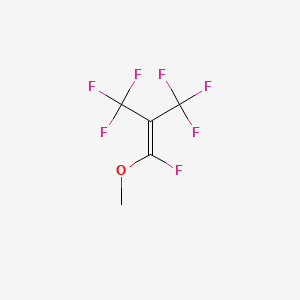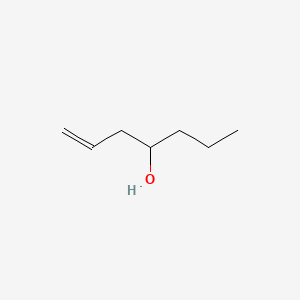
4-甲基喹啉-2-胺
描述
4-Methylquinolin-2-amine is an organic compound belonging to the quinoline family, characterized by a quinoline ring system with a methyl group at the fourth position and an amine group at the second position. This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities.
科学研究应用
4-Methylquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antimalarial activities, making it a subject of study for new drug development.
Medicine: It is investigated for its potential anticancer properties and its role as an inhibitor of specific enzymes.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用机制
Target of Action
The primary target of 4-Methylquinolin-2-amine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a significant role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
4-Methylquinolin-2-amine interacts with its targets, the PI3K/AKT/mTOR pathway proteins, by binding to them. The molecular docking studies have revealed a lesser binding energy with 4-Methylquinolin-2-amine , indicating a strong interaction between the compound and its targets.
Biochemical Pathways
The interaction of 4-Methylquinolin-2-amine with the PI3K/AKT/mTOR pathway proteins affects this pathway, leading to downstream effects that can influence cell proliferation and apoptosis . This pathway is commonly involved in multiple cancers, and its modulation by 4-Methylquinolin-2-amine can have significant therapeutic implications .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methylquinolin-2-amine are predicted to be satisfactory . These properties impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
The result of 4-Methylquinolin-2-amine’s action is the modulation of the PI3K/AKT/mTOR pathway, leading to potential anticancer effects . The compound has been found to be active with an inhibition concentration value of IC50 29.4 μM .
生化分析
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions for 4-Methylquinolin-2-amine is yet to be determined.
Cellular Effects
Some quinoline derivatives have been found to have anticancer properties, suggesting they may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Methylquinolin-2-amine is not well-known. One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of (IC50) 29.4 μM. The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Subcellular Localization
Some copper-containing amine oxidases (CuAOs) from tobacco, which mediate polyamine catabolism and are involved in nicotine biosynthesis, have been found to localize to peroxisomes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylquinolin-2-amine typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with acetone in the presence of a base. The reaction conditions often include heating under reflux to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 4-Methylquinolin-2-amine may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. Catalysts and solvents are often used to optimize yield and purity. The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions
4-Methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: The compound can be reduced to form tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of 4-Methylquinolin-2-amine, known for its broad spectrum of biological activities.
4-Chloroquinoline: A derivative with a chlorine atom at the fourth position, used as an antimalarial agent.
8-Methylquinoline: A derivative with a methyl group at the eighth position, exhibiting different biological properties.
Uniqueness
4-Methylquinolin-2-amine is unique due to the specific positioning of the methyl and amine groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for the development of new therapeutic agents and industrial applications.
属性
IUPAC Name |
4-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKQBTPNPXHTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282932 | |
| Record name | 4-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27063-27-0 | |
| Record name | 27063-27-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



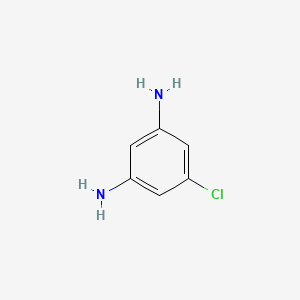

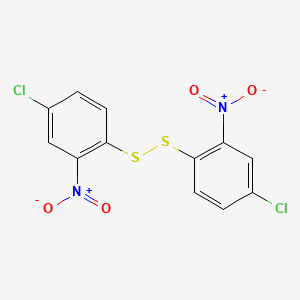

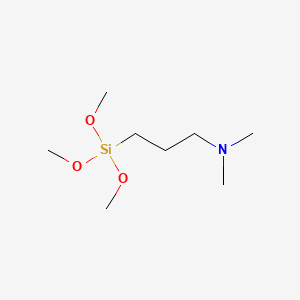
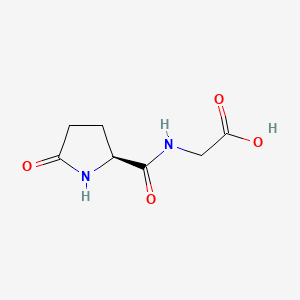
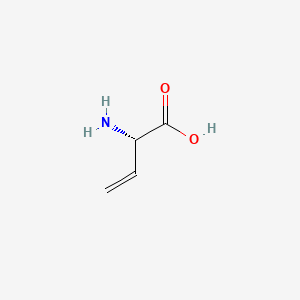
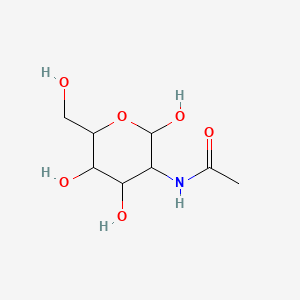
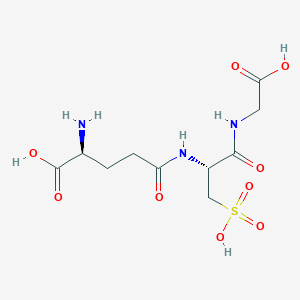
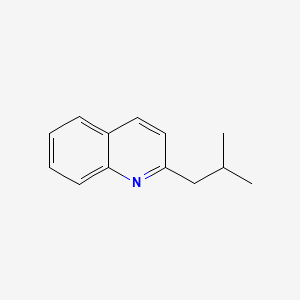
![5H-Benzo[b]carbazole](/img/structure/B1582823.png)
